2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O2/c1-12-23-15(18(20,21)22)10-16(24-12)25-6-8-26(9-7-25)17(27)11-28-14-5-3-2-4-13(14)19/h2-5,10H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKDJRAPQRATJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form the 2-fluorophenoxy intermediate.
Pyrimidinyl Group Introduction:
Piperazinyl Group Addition: The final step involves the reaction of the intermediate with piperazine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone showed promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
Sigma Receptor Affinity
Recent investigations into sigma receptor ligands have identified piperazine-based compounds with high affinity for sigma receptors, which are implicated in various neurological disorders. The compound's structure suggests it may exhibit similar affinities, potentially serving as a lead compound for developing treatments for conditions such as depression and schizophrenia .
Anti-Tubercular Activity
The trifluoromethyl pyrimidinone series, which includes derivatives of the compound , has been explored for anti-tubercular properties. The presence of the pyrimidine ring enhances the compound's interaction with biological targets associated with tuberculosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound follows established methodologies for piperazine derivatives, often involving microwave-assisted reactions that provide high yields and purity . The SAR studies indicate that modifications to the piperazine and pyrimidine moieties can significantly influence biological activity.
Case Study 1: Antimicrobial Efficacy
A comparative study on various piperazine derivatives demonstrated that those containing fluorinated groups exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The specific compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than many standard antibiotics .
Case Study 2: Sigma Receptor Ligand Discovery
In a screening campaign aimed at identifying new sigma receptor ligands, researchers evaluated several piperazine derivatives, including the target compound. The results indicated a promising Ki value comparable to known sigma receptor agonists, suggesting potential therapeutic applications in neuropharmacology .
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations :
- Pyrimidine vs.
- Fluorophenoxy vs.
- Trifluoromethyl vs. Sulfonyl Groups : The trifluoromethyl group on pyrimidine (target compound) provides strong electron-withdrawing effects, whereas sulfonyl substituents () enhance metabolic stability and solubility.
Biological Activity
The compound 2-(2-Fluorophenoxy)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , also referred to by its CAS number 1775331-69-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H20F4N4O2
- Molecular Weight : 412.3813 g/mol
- SMILES Notation : O=C(NC1CCN(CC1)c1nc(C)nc(c1)C(F)(F)F)COc1ccc(cc1)F
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have been shown to inhibit the growth of various bacterial strains, suggesting that the compound may possess similar activity.
Anticancer Potential
Research has highlighted the anticancer potential of related compounds. For example, a study demonstrated that a structurally analogous compound effectively inhibited cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The docking studies indicated favorable binding interactions with key targets involved in cancer progression.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as competitive inhibitors of enzymes such as tyrosinase, which is implicated in melanin production and can influence pigmentation disorders .
- Modulation of Signaling Pathways : The presence of fluorinated groups may enhance lipophilicity and facilitate interaction with membrane-bound receptors or intracellular signaling pathways.
Case Study 1: Tyrosinase Inhibition
A comparative study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase activity. The compound demonstrated an IC50 value comparable to established inhibitors, indicating its potential as a therapeutic agent for hyperpigmentation disorders .
Case Study 2: Anticancer Activity
In vivo studies using chick chorioallantoic membrane (CAM) assays revealed that related compounds significantly inhibited angiogenesis in tumor models. This suggests that this compound could similarly affect tumor growth through antiangiogenic mechanisms .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Comparative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C | 72 | |
| 2 | Et₃N, DCM, RT | 65 | |
| 3 | Ethanol recrystallization | 85 |
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., receptor affinity vs. cellular efficacy)?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
- Compound Purity: Impurities (>95% purity required; validate via HPLC with C18 column, 0.1% TFA/acetonitrile gradient) .
Strategies for Cross-Validation:
Dose-Response Curves: Compare EC₅₀ values across multiple assays (e.g., radioligand binding vs. cAMP accumulation).
Metabolic Stability Testing: Use liver microsomes to rule out rapid degradation .
Structural Analog Comparison: Evaluate analogs (e.g., bromophenoxy or pyridinyl variants) to identify substituent-specific effects (Table 2) .
Q. Table 2: Biological Activity of Structural Analogs
| Substituent | Receptor IC₅₀ (nM) | Cellular Efficacy (%) |
|---|---|---|
| 4-Bromophenoxy | 12 ± 2 | 45 |
| 4-Fluorophenoxy | 8 ± 1 | 78 |
| Pyridin-2-yloxy | 25 ± 3 | 32 |
Structural Analysis: What experimental techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): [M+H]⁺ calculated for C₂₃H₂₂F₄N₄O₂: 487.1652; observed: 487.1655 .
- X-ray Crystallography: Monoclinic crystal system (space group P2₁/c), unit cell parameters: a = 8.92 Å, b = 10.71 Å, c = 13.51 Å .
Advanced: How do substituents on the pyrimidine and phenoxy groups influence structure-activity relationships (SAR)?
Methodological Answer:
Key SAR insights:
- Pyrimidine Methyl Group: Enhances lipophilicity (logP increases by 0.5), improving blood-brain barrier penetration .
- Trifluoromethyl Group: Stabilizes π-π stacking with hydrophobic receptor pockets (e.g., serotonin 5-HT₂A) .
- Fluorophenoxy Position: Ortho-substitution (2-fluoro) reduces metabolic oxidation compared to para-substitution .
Experimental Design for SAR:
- Synthesize derivatives with systematic substitutions (e.g., -Cl, -OCH₃, -CF₃).
- Test in parallel assays (binding affinity, functional activity, metabolic stability) .
Data Contradiction: How to address conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
Reported solubility discrepancies may stem from:
- Polymorphism: Different crystalline forms (e.g., anhydrous vs. hydrate). Characterize via PXRD (peaks at 2θ = 12.5°, 17.8°) and DSC (melting endotherm at 162°C) .
- pH-Dependent Solubility: Test in buffered solutions (pH 1–7.4). The compound shows higher solubility in acidic conditions (e.g., 12 mg/mL at pH 2 vs. 0.3 mg/mL at pH 7) .
Resolution Protocol:
- Standardize solvent systems (e.g., USP phosphate buffers).
- Use sonication (30 min, 40 kHz) to ensure equilibrium solubility .
Basic: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction:
- Software: SwissADME, Schrödinger QikProp.
- Key Outputs: LogP (3.2), H-bond acceptors (6), CNS permeability (High) .
- Molecular Dynamics (MD): Simulate binding to target receptors (e.g., 100 ns simulations in GROMACS) to assess stability of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
